![molecular formula C23H25N5O2 B062665 Donitriptan CAS No. 170912-52-4](/img/structure/B62665.png)
Donitriptan
Overview
Description
Donitriptan is a selective, potent 5-HT1B/1D receptor agonist . It was developed by Pierre Fabre as a brain penetrant 5-HT1B/1D agonist . It inhibits capsaicin-induced external carotid vasodilation and produces selective carotid vasoconstriction in various animal species .
Synthesis Analysis
The synthesis of Donitriptan involves complex chemical reactions . It has been found that the residue types at 6×55 correlate with the binding affinities of 5-HT, 5-CT, and two other 5-HT receptor agonists, 5-methoxytryptamine (5-MeOT) and donitriptan .Molecular Structure Analysis
Donitriptan has a molecular formula of C23H25N5O2 . Its molecular weight is 403.5 g/mol . The IUPAC name for Donitriptan is 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile .Chemical Reactions Analysis
The chemical reactions involving Donitriptan are complex and involve several stages . Transformer models have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis
Donitriptan has a molecular weight of 403.5 g/mol . Its molecular formula is C23H25N5O2 . The IUPAC name for Donitriptan is 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile .Scientific Research Applications
Contractile Responses in Blood Vessels : Donitriptan has been compared with sumatriptan for its contractile effects on human isolated blood vessels relevant to migraine treatment and coronary side effects. It shows similar efficacy but higher potency than sumatriptan in contracting the middle meningeal artery, which is relevant to its therapeutic efficacy in migraine. However, in the coronary artery, donitriptan exhibits a biphasic contraction, suggesting a similar coronary side-effect profile as sumatriptan (van den Broek et al., 2002).
Effects on Carotid Haemodynamics : A study on anaesthetized pigs showed that donitriptan dose-dependently decreased total carotid blood flow and vascular conductance, particularly affecting the cephalic arteriovenous anastomotic fraction. This indicates its potential in aborting migraine headaches without compromising blood flow to vital organs (Tom et al., 2002).
Migraine Treatment Potential : Donitriptan's increased potency and intrinsic activity compared to other tryptamine derivatives like naratriptan, zolmitriptan, and sumatriptan highlight its potential in migraine treatment. It has completed phase I trials for migraine and was scheduled for phase II development (Dukat, 2001).
Unique High-Efficacy 5-HT1B/1D Agonist : Donitriptan is distinct from tryptamine derivatives in consistently exerting high intrinsic activity at 5-HT1B/1D receptors in vascular and neuronal models relevant to migraine. This suggests it could offer greater therapeutic effectiveness in acute migraine relief compared to current triptans (John et al., 2006).
Jugular Venous Oxygen Saturation : Donitriptan was shown to decrease jugular venous oxygen saturation in anesthetized pigs, suggesting effects on cerebral oxygen consumption and metabolism, in addition to cranial vasoconstriction. This could be relevant to its headache-relieving effects (Létienne et al., 2003).
Comparison with Other Triptans : The success and failure of triptans, including donitriptan, have been analyzed. Donitriptan displays high agonist activity at 5-HT1B and 5-HT1D receptors, similar to other triptans, and its therapeutic effect is primarily mediated by cranial vasoconstriction (Saxena & Tfelt-Hansen, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCKWZVTCTQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168974 | |
Record name | Donitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Donitriptan | |
CAS RN |
170912-52-4 | |
Record name | Donitriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170912-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Donitriptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170912524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donitriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONITRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70968BVH2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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